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Chensinin-1CEb

Cat. No.: B1577505
Attention: For research use only. Not for human or veterinary use.
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Description

Chensinin-1CEb is a synthetic antimicrobial peptide (AMP) derived from the skin of the Chinese brown frog, Rana chensinensis . It belongs to a class of cationic, amphipathic peptides that form a crucial part of innate immunity and are known for a unique membrane-targeting antibacterial mechanism that may be less prone to fostering bacterial resistance compared to conventional antibiotics . In vitro studies have shown that this compound and related analogs exhibit selective antimicrobial activity, demonstrating particular efficacy against a range of Gram-positive oral bacteria . Research indicates its potential value in oral health, as it has been tested against pathogens like Streptococcus mutans , a primary contributor to dental caries, making it a candidate for developing new approaches to prevent and treat oral infectious diseases . Beyond its direct antimicrobial effects, peptides in the Chensinin family are investigated for their immunomodulatory capabilities. A closely related analog, Chensinin-1b, has demonstrated significant anti-inflammatory properties in model systems, showcasing an ability to suppress pro-inflammatory cytokines and repolarize macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype by inhibiting the NF-κB and MAPK signaling pathways . This suggests this compound may have broader research applications in managing chronic inflammatory conditions. This product is presented for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

IGVIKLSLCEEERNADEEKRRDDPDEMDVEVEKR

Origin of Product

United States

Discovery and Biological Source of Chensinin 1ceb

Isolation and Identification from Rana chensinensis Skin Secretions

The initial step in the characterization of Chensinin-1CEb involves the collection of skin secretions from Rana chensinensis. This is typically achieved through a mild, non-invasive stimulation technique that encourages the frog to release its defensive secretions. The collected material, a complex mixture of various peptides and proteins, then undergoes a multi-step purification process.

A common technique employed for the separation of these peptides is a combination of gel filtration chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC). In this process, the crude secretion is first passed through a size-exclusion column, such as Sephadex G-50, which separates the molecules based on their size. Fractions containing peptides of interest are then subjected to RP-HPLC, a high-resolution technique that separates peptides based on their hydrophobicity. Each peak in the resulting chromatogram represents a different peptide component.

Once isolated, the purified peptide is subjected to structural analysis to determine its amino acid sequence and molecular mass. This is typically accomplished using techniques such as Edman degradation and mass spectrometry, specifically electrospray ionization mass spectrometry (ESI-MS). While the specific retention time and mass spectrometry data for this compound are not detailed in readily available literature, the general methodology for identifying similar peptides from Rana chensinensis follows this established protocol.

Genetic Cloning and Precursor Characterization of this compound

The biosynthesis of this compound, like other amphibian host-defense peptides, begins with the transcription and translation of a precursor protein. Understanding the structure of this precursor is crucial for elucidating the peptide's maturation process and its genetic origins. The primary method for achieving this is through the construction and screening of a cDNA library derived from the frog's skin.

Researchers have successfully cloned the gene encoding the precursor of a closely related peptide, Preprochensinin-1CEc, from a Rana chensinensis skin cDNA library. This precursor provides a model for understanding the general structure of chensinin precursors. These precursors typically exhibit a conserved architecture consisting of three distinct domains:

A signal peptide: This N-terminal sequence directs the precursor protein into the secretory pathway.

An acidic spacer peptide: This region is located between the signal peptide and the mature peptide. It is thought to play a role in the correct folding and processing of the precursor.

The mature peptide: This is the C-terminal portion of the precursor that, after cleavage and often C-terminal amidation, becomes the biologically active this compound.

The analysis of the cDNA sequence reveals the precise amino acid sequence of the entire precursor protein, offering insights into the enzymatic processing steps required to release the mature, active peptide.

Precursor DomainFunction
Signal PeptideDirects the precursor to the secretory pathway
Acidic Spacer PeptideAssists in proper folding and processing
Mature PeptideThe final, biologically active form after cleavage

Phylogenetic Relationship within Amphibian Host-Defense Peptides

This compound belongs to the broad family of amphibian host-defense peptides, a diverse group of molecules that have evolved to provide a first line of defense against microbial invasion. Phylogenetic analysis, which examines the evolutionary relationships between different peptides based on their amino acid sequences, helps to classify these molecules and understand their evolutionary history.

While a specific phylogenetic tree that includes this compound is not widely published, the analysis of related peptides from Rana chensinensis and other ranid frogs indicates that these peptides often cluster into distinct families. The chensinin family of peptides represents one such group.

The evolutionary relationships among these peptides are often inferred by comparing the sequences of their precursor proteins, particularly the conserved signal peptide and the more variable mature peptide and acidic spacer regions. These analyses reveal that the genes encoding these peptides have undergone a process of gene duplication and diversification, leading to the wide array of host-defense peptides observed in amphibian skin. This evolutionary process has allowed frogs to adapt their chemical defenses to a variety of environmental pressures and pathogenic threats. The study of the phylogenetic relationships of peptides like this compound provides a window into the molecular evolution of the amphibian innate immune system.

Investigative Methodologies and Preclinical Models in Chensinin 1b Research

In Vitro Cellular Models for Biological Activity Assessment

In vitro models are fundamental in the initial screening and mechanistic evaluation of Chensinin-1b's biological effects. These controlled laboratory systems allow for the detailed study of the peptide's direct interactions with bacterial and mammalian cells.

Bacterial Culture Systems and Growth Inhibition Assays

The antimicrobial efficacy of Chensinin-1b is primarily determined using bacterial culture systems and growth inhibition assays. A standard method employed is the broth microdilution assay, which is utilized to determine the Minimum Inhibitory Concentration (MIC) of the peptide against a panel of clinically relevant bacteria. nih.govigem.org This technique involves exposing bacteria to serial dilutions of Chensinin-1b to identify the lowest concentration that prevents visible growth.

Research has demonstrated that Chensinin-1b exhibits broad-spectrum antibacterial activity. For instance, it has shown efficacy against multiple-drug-resistant strains of Pseudomonas aeruginosa, with MIC values reported to be in the micromolar range. nih.gov One study found the MIC of Chensinin-1b against a multiple-drug-resistant P. aeruginosa strain (MRPA 0108) to be 25µM. nih.gov In contrast, its activity against a susceptible strain of P. aeruginosa (CGMCC 1.860) was significantly higher, with a much lower MIC. nih.gov The peptide's mechanism of action involves the rapid disruption of the bacterial cell membrane. igem.org

A modified version of Chensinin-1, referred to as MC1, where glycine (B1666218) residues were replaced with tryptophan, also demonstrated significant antibacterial activity against multidrug-resistant P. aeruginosa, although with a higher MIC of 25 µM compared to the native strain. nih.govnih.gov

Mammalian Cell Lines for Immunomodulatory Studies (e.g., RAW 264.7 macrophages)

The murine macrophage cell line RAW 264.7 is a widely used in vitro model to investigate the immunomodulatory properties of Chensinin-1b. researchgate.netnih.govnih.gov Macrophages are key cells in the immune system, and their polarization into different functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2) is critical in the progression and resolution of inflammatory diseases. nih.govnih.gov

Studies have utilized RAW 264.7 cells stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a pro-inflammatory M1 phenotype. researchgate.netnih.govnih.gov The addition of Chensinin-1b to these stimulated cells has been shown to modulate their inflammatory response. Research indicates that Chensinin-1b can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.govmdpi.comnih.gov Concurrently, it enhances the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta1 (TGF-β1). mdpi.comnih.gov This suggests that Chensinin-1b promotes the polarization of macrophages from the M1 to the M2 phenotype. nih.govnih.gov

Mechanistic studies using Western blotting have revealed that Chensinin-1b exerts these effects by inhibiting the phosphorylation of key signaling proteins in the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The peptide has also been shown to directly neutralize extracellular LPS, mitigating the activation of the TLR4/NF-κB signaling pathway. researchgate.netnih.gov

Table 1: Effect of Chensinin-1b on Cytokine Expression in LPS-Stimulated RAW 264.7 Macrophages

Cytokine Effect of Chensinin-1b Treatment Associated Macrophage Phenotype Reference
TNF-α Decreased M1 (Pro-inflammatory) nih.govmdpi.comnih.gov
IL-6 Decreased M1 (Pro-inflammatory) nih.govmdpi.comnih.gov
NO Decreased M1 (Pro-inflammatory) mdpi.comnih.gov
IL-10 Increased M2 (Anti-inflammatory) mdpi.comnih.gov
TGF-β1 Increased M2 (Anti-inflammatory) mdpi.comnih.gov

Biofilm Formation and Disruption Assays

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. The ability of Chensinin-1b to inhibit the formation of and disrupt established biofilms is a critical area of investigation. Assays to evaluate these properties often involve crystal violet staining to quantify biofilm biomass. frontiersin.org

In these assays, bacteria are cultured in microtiter plates in the presence of sub-inhibitory concentrations of Chensinin-1b to assess the inhibition of biofilm formation. nih.govfrontiersin.org To test for disruption, biofilms are allowed to form before the peptide is added. Research has shown that Chensinin-1b can inhibit the formation of P. aeruginosa biofilms at concentrations below its MIC. nih.gov For a multiple-drug-resistant strain, a higher concentration of the peptide was required to achieve maximal inhibition. nih.gov

The mechanism behind this anti-biofilm activity involves the downregulation of genes essential for biofilm formation, such as PelA, algD, and PslA. nih.govnih.govnih.gov These genes are involved in the production of the extracellular polysaccharide matrix that holds the biofilm together. nih.govnih.gov

In Vivo Preclinical Animal Models

To evaluate the therapeutic potential of Chensinin-1b in a more complex biological system, researchers employ in vivo preclinical animal models that mimic human diseases.

Murine Models of Inflammatory Bowel Disease (e.g., DSS-induced colitis)

A widely used model to study inflammatory bowel disease (IBD) is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice. nih.govnih.govresearchgate.net In this model, DSS is administered in the drinking water, causing disruption of the intestinal epithelial barrier and leading to an inflammatory response that shares features with human ulcerative colitis. mdpi.com

In mice with DSS-induced colitis, the administration of Chensinin-1b has been shown to alleviate disease symptoms. nih.govnih.govresearchgate.net This includes a reduction in weight loss, lower disease activity index (DAI) scores, and less colon shortening. nih.govresearchgate.net Histological analysis of the colon tissue from treated mice reveals reduced tissue damage. nih.govresearchgate.net

Consistent with the in vitro findings, Chensinin-1b treatment in the DSS model leads to a decrease in the expression of M1 macrophage biomarkers and an increase in M2 biomarkers within the colonic tissue. nih.govnih.gov It also suppresses the phosphorylation of NF-κB in vivo, confirming the immunomodulatory mechanism observed in cell culture. nih.govnih.gov

Table 2: Effects of Chensinin-1b in a DSS-Induced Colitis Mouse Model

Parameter Outcome of Chensinin-1b Treatment Reference
Weight Loss Alleviated nih.govresearchgate.net
Disease Activity Index (DAI) Decreased nih.govresearchgate.net
Colon Length Reduced Shortening nih.govresearchgate.net
Colonic Tissue Damage Reduced nih.govresearchgate.net
M1 Macrophage Biomarkers Decreased nih.govnih.gov
M2 Macrophage Biomarkers Increased nih.govnih.gov
NF-κB Phosphorylation Repressed nih.govnih.gov

Murine Models of Sepsis and Bacterial Infection (e.g., Pseudomonas aeruginosa infection)

To assess the in vivo efficacy of Chensinin-1b against systemic bacterial infections and sepsis, murine models are utilized. researchgate.netnih.govnih.gov One such model involves infecting mice with multiple-drug-resistant Pseudomonas aeruginosa to induce septic shock. researchgate.netnih.govnih.gov Another model uses the administration of LPS to induce endotoxin-mediated sepsis. researchgate.netnih.gov

In these sepsis models, treatment with Chensinin-1b has demonstrated significant therapeutic benefits. Administration of the peptide to mice infected with P. aeruginosa resulted in a significant increase in survival rates. nih.gov Furthermore, Chensinin-1b treatment reduced the production of pro-inflammatory mediators and mitigated damage to organs such as the lungs and liver. mdpi.comnih.gov These findings highlight the peptide's dual action of direct antimicrobial activity and potent anti-inflammatory effects in a live animal model of severe infection. researchgate.netnih.govnih.gov

Assessment of Pathogen Load and Inflammatory Biomarkers in Animal Tissues

In preclinical research, the efficacy of therapeutic candidates is often evaluated by their ability to reduce pathogen burden and modulate the host's inflammatory response within affected tissues. Studies involving Chensinin-1b, a synthetic antimicrobial peptide derivative, have utilized various animal models to assess these parameters, providing critical insights into its potential mechanisms of action.

Research in mouse models of septic shock induced by multiple-drug-resistant Pseudomonas aeruginosa demonstrated that Chensinin-1b administration significantly reduced lung and liver tissue damage. nih.govresearchgate.netresearchgate.net This protective effect was associated with a notable mitigation of the inflammatory response. researchgate.netresearchgate.net In mice infected with a specific multi-drug-resistant strain of P. aeruginosa (MRPA 0108), treatment with Chensinin-1b resulted in a significant increase in survival rates, suggesting an effective in vivo antibacterial action that helps control the pathogen. nih.gov

Further investigations into inflammatory conditions have been conducted using a dextran sulfate sodium (DSS)-induced colitis model in mice. nih.govmdpi.com In these studies, administration of Chensinin-1b was found to alleviate disease symptoms, including colonic tissue damage and splenomegaly. researchgate.netnih.govmdpi.com The therapeutic effect was linked to a significant modulation of macrophage polarization within the colon tissue. nih.govmdpi.com Specifically, Chensinin-1b treatment led to a decrease in the expression of biomarkers associated with the pro-inflammatory M1 macrophage phenotype and an increase in biomarkers for the anti-inflammatory M2 phenotype. researchgate.netnih.govmdpi.com This shift in macrophage polarization is a key indicator of reduced inflammation and a move towards tissue repair.

The assessment of specific inflammatory biomarkers in these animal models reveals a consistent pattern of immune modulation. In the DSS-induced colitis model, analysis of serum and colon tissue showed a significant decrease in the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govmdpi.com Conversely, the levels of anti-inflammatory cytokines, including Interleukin-10 (IL-10) and Transforming Growth Factor-beta1 (TGF-β1), were increased. nih.govmdpi.com These changes were observed at both the protein level in serum and the mRNA expression level in colon tissue, indicating a comprehensive anti-inflammatory effect. nih.govmdpi.com The underlying mechanism for this immunomodulatory activity has been linked to the inhibition of the NF-κB signaling pathway. researchgate.netresearchgate.netnih.govmdpi.com

The following tables summarize the key findings on the modulation of inflammatory biomarkers by Chensinin-1b in animal tissues from published research.

Table 1: Effect of Chensinin-1b on Inflammatory Cytokines in DSS-Induced Colitis Mouse Model

Biomarker Tissue/Fluid Observed Effect Reference
Pro-inflammatory Cytokines
TNF-α Serum & Colon Tissue Decreased nih.gov, mdpi.com
IL-6 Serum & Colon Tissue Decreased nih.gov, mdpi.com
Anti-inflammatory Cytokines
IL-10 Serum & Colon Tissue Increased nih.gov, mdpi.com

Table 2: Effect of Chensinin-1b on Macrophage Polarization Markers in DSS-Induced Colitis Mouse Model

Macrophage Phenotype Biomarker Type Observed Effect in Colon Tissue Reference
M1 (Pro-inflammatory) Surface Markers & Cytokines Decreased Expression nih.gov, mdpi.com, researchgate.net

Molecular and Cellular Mechanisms of Biological Activity

Antimicrobial Action Pathways

The primary mode of action for many antimicrobial peptides, including the chensinin family, involves the disruption of microbial cell membranes, leading to cell death. This process is multifaceted, involving initial interaction with the bacterial cell surface, permeabilization of the membrane, and potential engagement with intracellular components.

Membrane Permeabilization and Depolarization Mechanisms

The antimicrobial activity of chensinin peptides is significantly attributed to their ability to compromise the integrity of bacterial cell membranes. Research on Chensinin-1 and its analog Chensinin-1b has demonstrated a rapid and potent effect on membrane structure and function. bioone.org

The initial interaction is electrostatic, where the cationic nature of the peptide is attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.com Following this initial binding, the peptide inserts into the lipid bilayer. novoprolabs.com

Studies on Chensinin-1b show that it causes rapid membrane depolarization, indicating the formation of pores or channels that disrupt the electrochemical gradient across the membrane. bioone.org This disruption is a critical step in bacterial killing. The peptide was found to induce membrane depolarization in Bacillus cereus in less than a minute. bioone.org This leads to the leakage of intracellular contents and ultimately cell death. bioone.org The ability of chensinin peptides to cause leakage of dyes from model vesicles further supports this membrane-disrupting mechanism. uniprot.org

Interaction with Bacterial Lipopolysaccharide (LPS)

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria and a primary target for many cationic antimicrobial peptides. researchgate.net The interaction between chensinin peptides and LPS is a crucial determinant of their antimicrobial and immunomodulatory activities.

Chensinin-1 and its analog Chensinin-1b have been shown to bind to and neutralize LPS. researchgate.netfrontiersin.org This interaction is mediated by both electrostatic forces between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) groups of LPS, as well as hydrophobic interactions. uniprot.org By binding to LPS, chensinin peptides can disrupt the integrity of the outer membrane, facilitating their passage to the inner cytoplasmic membrane. uniprot.orgscispace.com

Furthermore, the neutralization of LPS by chensinin peptides has significant immunomodulatory implications, as it can reduce the inflammatory response triggered by this bacterial endotoxin (B1171834). frontiersin.org

Intracellular Targets and Biochemical Perturbations

While membrane disruption is a primary mechanism, some antimicrobial peptides can also translocate into the bacterial cytoplasm and interact with intracellular targets. bioone.org For Chensinin-1b, once it enters the cell, it has been suggested that it can interfere with essential cellular processes. uniprot.org

Although the primary target of Chensinin-1 has been identified as the cytoplasmic membrane, the potential for intracellular activity exists. bioone.org Some studies on analogs have explored DNA as a potential intracellular target for antimicrobial peptides, suggesting that binding to nucleic acids could interfere with replication and transcription, contributing to the bactericidal effect. uniprot.org However, for Chensinin-1CEb and its close relatives, membrane permeabilization remains the most extensively documented antimicrobial mechanism.

Immunomodulatory Mechanisms

Beyond their direct antimicrobial effects, chensinin peptides exhibit significant immunomodulatory properties, influencing the host's immune response to infection and inflammation. mdpi.com These activities are largely attributed to their interaction with immune cells and their ability to modulate signaling pathways.

Modulation of Macrophage Polarization (M1/M2 Phenotype Switching)

Macrophages are key players in the innate immune system and can be polarized into different functional phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. explorationpub.com The balance between M1 and M2 macrophages is critical in resolving inflammation and promoting tissue repair.

Extensive research on Chensinin-1b has demonstrated its ability to induce a switch in macrophage polarization from the M1 to the M2 phenotype. mdpi.comijournals.cn In the presence of inflammatory stimuli like LPS, which typically drive M1 polarization, Chensinin-1b treatment has been shown to:

Decrease M1 markers: It significantly reduces the expression of M1-associated pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the surface marker CD86. nih.gov

Increase M2 markers: Concurrently, it enhances the expression of M2-associated anti-inflammatory cytokines like Interleukin-10 (IL-10) and Transforming Growth Factor-beta1 (TGF-β1), and surface markers like CD206. nih.gov

This repolarization of macrophages is a key mechanism behind the anti-inflammatory effects of Chensinin-1b and suggests a therapeutic potential for inflammatory conditions. ijournals.cn This modulation is achieved through the inhibition of key signaling pathways like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. ijournals.cn

Marker TypeMarkerEffect of Chensinin-1bReference
M1 Pro-inflammatory TNF-αDecrease nih.gov
IL-6Decrease nih.gov
Nitric Oxide (NO)Decrease nih.gov
CD86Decrease nih.gov
M2 Anti-inflammatory IL-10Increase nih.gov
TGF-β1Increase nih.gov
Arginase-1 (Arg-1)Increase nih.gov
CD206Increase nih.gov

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

Chensinin peptides, particularly Chensinin-1b, have been shown to effectively regulate the expression of pro-inflammatory cytokines and chemokines, which are key mediators of the inflammatory cascade. frontiersin.org

In response to bacterial components like LPS, immune cells such as macrophages release a barrage of these signaling molecules. Chensinin-1b can attenuate this inflammatory response in several ways:

Direct LPS Neutralization: As mentioned earlier, by binding to and neutralizing LPS, Chensinin-1b prevents the activation of Toll-like receptor 4 (TLR4), a key receptor that initiates the pro-inflammatory signaling cascade. frontiersin.org

Inhibition of Signaling Pathways: Chensinin-1b can inhibit the activation of the TLR4/NF-κB signaling pathway, which is central to the production of many pro-inflammatory cytokines. nih.govfrontiersin.org It achieves this by preventing the phosphorylation of key components of this pathway. ijournals.cn

Intracellular Anti-inflammatory Effects: Studies have shown that Chensinin-1b can rapidly enter macrophages and exert anti-inflammatory effects from within the cell, although the precise intracellular mechanisms are still under investigation. frontiersin.org

The table below summarizes the effect of Chensinin-1b on the expression of key pro-inflammatory molecules in LPS-stimulated macrophages.

Cytokine/ChemokineEffect of Chensinin-1bReference
TNF-α Decreased expression
IL-6 Decreased expression
Nitric Oxide (NO) Decreased production

Suppression of Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of chensinin peptides are significantly linked to their capacity to suppress pro-inflammatory signaling cascades, namely the NF-κB and MAPK pathways. nih.govmdpi.com These pathways are critical in promoting the expression of genes involved in inflammation. csic.esmdpi.com Studies using the analog Chensinin-1b in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have provided detailed insights into these mechanisms. nih.govmdpi.com

The NF-κB pathway is a cornerstone of inflammatory responses, and its activation is a classical route leading to the production of pro-inflammatory cytokines by macrophages. nih.gov Research demonstrates that Chensinin-1b inhibits the phosphorylation of key proteins within this pathway. nih.govmdpi.com Specifically, it suppresses the phosphorylation of the NF-κB p65 subunit and its inhibitory protein, I-κB. nih.govmdpi.com This inhibition prevents the translocation of the active p65 subunit to the nucleus, thereby downregulating the transcription of inflammatory genes. mdpi.comembopress.org

Similarly, the MAPK pathway, which includes Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38, is critically involved in initiating pro-inflammatory responses. nih.govmdpi.commdpi.com Chensinin-1b has been shown to inhibit the phosphorylation of JNK, ERK, and p38 in LPS-stimulated macrophages. nih.govmdpi.com The suppression of both NF-κB and MAPK signaling pathways is a key mechanism through which Chensinin-1b skews macrophage polarization from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. nih.govresearchgate.net

The downstream effect of this pathway suppression is a marked change in cytokine production. Chensinin-1b treatment dose-dependently suppresses the expression and release of M1-associated pro-inflammatory cytokines while enhancing the expression of M2-associated anti-inflammatory markers. mdpi.comresearchgate.net

Data derived from Western Blot analysis in RAW 264.7 cells.

Target ProteinEffect of Chensinin-1b TreatmentSignaling PathwayReference
phospho-NF-κB p65 Inhibition of phosphorylationNF-κB nih.gov, mdpi.com
phospho-I-κB Inhibition of phosphorylationNF-κB nih.gov, mdpi.com
phospho-JNK Inhibition of phosphorylationMAPK nih.gov, mdpi.com
phospho-ERK Inhibition of phosphorylationMAPK nih.gov, mdpi.com
phospho-p38 Inhibition of phosphorylationMAPK nih.gov, mdpi.com

Data derived from ELISA, qRT-PCR, and Griess reagent analysis.

MediatorTypeEffect of Chensinin-1b TreatmentReference
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory CytokineDecreased mRNA and protein levels researchgate.net, nih.gov
Interleukin-6 (IL-6) Pro-inflammatory CytokineDecreased mRNA and protein levels researchgate.net, nih.gov
Nitric Oxide (NO) Pro-inflammatory MediatorDecreased production researchgate.net
Interleukin-10 (IL-10) Anti-inflammatory CytokineIncreased mRNA and protein levels researchgate.net, nih.gov
Transforming Growth Factor-beta1 (TGF-β1) Anti-inflammatory CytokineIncreased mRNA and protein levels researchgate.net, nih.gov
Arginase-1 (Arg-1) M2 Macrophage MarkerIncreased mRNA expression researchgate.net, nih.gov
Chil3 M2 Macrophage MarkerIncreased mRNA expression researchgate.net, nih.gov
Fizz-1 M2 Macrophage MarkerIncreased mRNA expression researchgate.net, nih.gov

Interactions with Toll-like Receptor (TLR) Signaling Pathways

Toll-like receptors (TLRs) are crucial pattern recognition receptors in the innate immune system that detect microbial components and trigger inflammatory responses. genome.jpnih.gov The interaction of chensinin peptides with TLR signaling, particularly the TLR4 pathway, is a primary mechanism for its anti-inflammatory and immunomodulatory activity. researchgate.netnih.gov TLR4 is the receptor responsible for recognizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netthermofisher.com

Research findings have demonstrated that Chensinin-1b effectively mitigates the excessive activation of the TLR4/NF-κB signaling pathway. researchgate.netnih.govresearchgate.net One of the key mechanisms is the direct neutralization of extracellular LPS by Chensinin-1b, which prevents LPS from binding to and activating the TLR4 receptor complex. researchgate.netresearchgate.netresearchgate.net By neutralizing LPS, the peptide effectively halts the initiation of the downstream inflammatory cascade. researchgate.netresearchgate.net

Interestingly, studies have revealed that the anti-inflammatory action of Chensinin-1b is not limited to extracellular activity. researchgate.netresearchgate.net Even when the TLR4 signaling pathway is blocked, the peptide can still reduce the release of pro-inflammatory cytokines induced by LPS, which points to the existence of alternative modes of regulation. researchgate.netnih.govresearchgate.net Further investigation has shown that Chensinin-1b can rapidly enter macrophage cells (RAW264.7) within 30 minutes through endocytosis and diffuse into the cytoplasm. researchgate.netnih.govresearchgate.net This finding is significant as it indicates that the peptide retains its anti-inflammatory properties intracellularly, allowing it to modulate inflammatory responses from both outside and inside the cell. researchgate.netresearchgate.net This dual action, combining extracellular LPS neutralization with intracellular pathway modulation, makes it a potent agent for mitigating excessive inflammatory responses. researchgate.net

Based on a comprehensive review of the available scientific literature, the chemical compound This compound has been identified as a novel antimicrobial peptide isolated from the skin of the Chinese brown frog, Rana chensinensis. bioone.orgnih.gov It belongs to the chensinin-1 family of peptides. nih.gov Initial studies have shown that this compound possesses moderate antimicrobial activity and, notably, displays no hemolytic activity against human red blood cells or lytic activity against tested tumor cell lines at concentrations up to 200 μM. bioone.org

However, a detailed search for advanced structural and biophysical characterization of this compound, as specified in the requested outline, did not yield specific data for this particular peptide. The existing research on related compounds, such as Chensinin-1 and its synthetic analog Chensinin-1b, includes extensive analysis using techniques like Circular Dichroism (CD) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, dye leakage assays, zeta potential measurements, and Isothermal Titration Calorimetry (ITC). nih.govnih.gov

While these studies provide insight into the behavior of the broader chensinin peptide family, the data is specific to those molecules. Due to the strict requirement to focus solely on This compound , and the absence of specific published findings for this compound corresponding to the requested analytical methods, it is not possible to generate the article with the required scientifically accurate and specific content for each subsection. The advanced biophysical characterization requested does not appear to be available in the public domain for this compound at this time.

Future Research Directions and Translational Perspectives for Chensinin 1 Family Peptides

Elucidation of Novel Intracellular Anti-inflammatory Mechanisms

Future research must delve deeper into the intracellular anti-inflammatory actions of the Chensinin-1 peptide family. While their ability to neutralize extracellular lipopolysaccharide (LPS) is a known mechanism, recent evidence suggests more complex intracellular activities. researchgate.net Studies on Chensinin-1b, a prominent member of the family, have shown that the peptide can rapidly enter macrophages via endocytosis and exert anti-inflammatory effects from within the cytoplasm. researchgate.net

A key research direction is understanding how these peptides modulate macrophage polarization. Chensinin-1b has been shown to drive the repolarization of pro-inflammatory M1 macrophages towards an anti-inflammatory M2 phenotype. mdpi.com This is achieved by suppressing the expression of M1-associated cytokines like TNF-α and IL-6 while increasing M2-associated markers such as IL-10 and TGF-β1. mdpi.comresearchgate.net

Further investigation is warranted to fully elucidate the specific intracellular pathways involved. Even after blocking the primary TLR4 signaling pathway, Chensinin-1b continues to reduce the release of pro-inflammatory cytokines, indicating that it operates through alternative or additional intracellular regulatory modes. researchgate.net Identifying these novel mechanisms could lead to the development of more targeted anti-inflammatory therapies for conditions like sepsis and inflammatory bowel disease. mdpi.comresearchgate.net

Identification of Additional Molecular Targets and Signaling Crosstalk

A critical avenue of future research is the identification of molecular targets for the Chensinin-1 family beyond their established interaction with LPS. The primary anti-inflammatory mechanism identified to date involves the neutralization of LPS, which prevents the activation of the Toll-like receptor 4 (TLR4) and subsequently inhibits the downstream nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.comresearchgate.net

However, the ability of Chensinin-1b to exert anti-inflammatory effects even when the TLR4 pathway is blocked strongly suggests the existence of other molecular targets. researchgate.net Future studies should aim to identify these additional binding partners and explore the signaling crosstalk involved. Some antimicrobial peptides are known to translocate into the cell and interact with intracellular components like DNA and RNA, which hinders cellular processes and leads to cell death. researchgate.netresearchgate.net Investigating whether Chensinin-1 peptides can bind to nucleic acids or other intracellular proteins is a promising research direction. researchgate.net

The table below summarizes the known and potential molecular targets and signaling pathways associated with the Chensinin-1 family, highlighting areas for future exploration.

Target Type Specific Target/Pathway Observed Effect Key Peptide Studied Citation
Extracellular Lipopolysaccharide (LPS)Neutralization, preventing binding to TLR4.Chensinin-1, Chensinin-1b nih.govresearchgate.net
Signaling Pathway TLR4/NF-κBInhibition of phosphorylation and activation.Chensinin-1b mdpi.comresearchgate.net
Signaling Pathway Mitogen-activated protein kinase (MAPK)Inhibition of phosphorylation.Chensinin-1b mdpi.com
Potential Intracellular Nucleic Acids (DNA/RNA)Potential for binding and disruption of cellular processes (Hypothesized).Chensinin-1b Lipo-analogs researchgate.netresearchgate.net
Cellular Process Macrophage PolarizationInduction of M1 to M2 phenotype switch.Chensinin-1b mdpi.com

Development of Advanced Peptide Delivery Systems

A major hurdle in the clinical translation of peptide-based therapeutics is their inherent instability and susceptibility to degradation by proteases. sci-hub.se Therefore, the development of advanced delivery systems is crucial for the Chensinin-1 family. These systems aim to protect the peptides from degradation, improve their bioavailability, and enable targeted delivery to specific sites of infection or inflammation.

One promising approach involves the use of nanoparticle-based carriers. For instance, a tumor-targeting, photoresponsive delivery system has been developed for a lipo-derivative of Chensinin-1b (PA-C1b). sci-hub.se This system utilizes mesoporous silica (B1680970) nanoparticles (MSNs) as a carrier, wrapped in graphene oxide (GO) to prevent premature peptide leakage. The surface is functionalized with folic acid for targeted delivery to cancer cells. Upon near-infrared light irradiation, the GO wrapping detaches, releasing the peptide at the target site. sci-hub.se

Other potential delivery platforms for the Chensinin-1 family include biodegradable microspheres, such as those made from Poly(lactic-co-glycolic acid) (PLGA), which are noted for their stability and sustained-release properties, making them suitable for applications like ocular drug delivery. acs.org Future research should focus on optimizing these delivery systems for specific diseases, ensuring controlled release and minimal off-target effects.

Exploration of Specific Antimicrobial Resistance Mechanisms

While a key advantage of antimicrobial peptides is that bacteria are less likely to develop resistance to them compared to conventional antibiotics, it is not impossible. nih.govbohrium.com Understanding the potential mechanisms of resistance to Chensinin-1 peptides is a critical area for future research to ensure their long-term efficacy.

One form of resistance is intrinsic. For example, the parent Chensinin-1 peptide is largely inactive against Gram-negative bacteria. This is because the lipopolysaccharide (LPS) in the outer membrane of these bacteria induces the peptide to form oligomers, preventing its translocation across the membrane to its target. nih.govmdpi.com

Future studies should also investigate the potential for acquired resistance. Research on a mutant Chensinin-1 (MC1) against a multidrug-resistant Pseudomonas aeruginosa strain found that while the peptide could still disrupt the cytoplasmic membrane, the outer membrane permeability of the resistant strain was significantly lower than that of the susceptible strain. nih.gov This suggests that alterations in the bacterial outer membrane could be a key mechanism of resistance. A comprehensive exploration of how bacteria might evolve to counteract Chensinin-1 peptides—through membrane modifications, efflux pumps, or enzymatic degradation—is essential for anticipating and overcoming future clinical challenges.

Potential for Combination Therapies in Preclinical Disease Models

Combining Chensinin-1 family peptides with conventional antibiotics represents a powerful translational perspective, particularly for combating multidrug-resistant infections. nih.gov This approach can create a synergistic effect where the peptide enhances the efficacy of the antibiotic, potentially restoring its activity against resistant strains. frontiersin.org

The primary mechanism for this synergy often involves the peptide's ability to disrupt the bacterial membrane. nih.govfrontiersin.org By increasing membrane permeability, the peptide facilitates the entry of the conventional antibiotic into the bacterial cell, allowing it to reach its intracellular target more effectively. This has been demonstrated in preclinical studies where specifically designed tryptophan-containing peptides, based on modification strategies applied to the Chensinin-1 family, acted synergistically with penicillin to combat multidrug-resistant Staphylococcus epidermidis. frontiersin.org The combination was effective in a mouse infection model, highlighting its clinical potential.

Future research should expand these preclinical studies to a wider range of pathogens and antibiotics. Investigating the optimal peptide-antibiotic combinations, their efficacy in various disease models (e.g., biofilms, sepsis), and their potential to reduce the required dose of antibiotics could pave the way for new therapeutic strategies that enhance treatment outcomes and mitigate the development of further antibiotic resistance. nih.govfrontiersin.org

Peptide/Antibiotic Target Organism Observed Synergistic Effect Proposed Mechanism Citation
Designed Trp-containing peptides (I1WL5W) + PenicillinMultidrug-resistant Staphylococcus epidermidis (MRSE)Enhanced bactericidal activity in vitro and in a mouse infection model.Peptide-mediated disruption of membrane integrity enhances uptake of penicillin. frontiersin.org
LL-37 + ColistinMultidrug-resistant bacteriaEnhanced bactericidal activity and reduction of biofilm formation.Not specified. nih.gov
Citropin 1.1 + RifampicinRhodococcus equi biofilmsEnhanced activity against biofilms.Not specified. nih.gov

Q & A

Basic: How should I formulate a focused research question for studying Chensinin-1CEb?

Methodological Answer:
A robust research question must align with identified gaps in existing literature while being specific, measurable, and hypothesis-driven. For example:

  • Structure: "How does [variable X] influence the [biological activity/stability/binding affinity] of this compound under [specific conditions]?"
  • Key Steps:
    • Conduct a systematic review of primary literature to identify unresolved mechanistic or functional aspects of this compound .
    • Narrow the scope to 1–2 variables (e.g., pH, temperature, or molecular interactions) to ensure feasibility .
    • Validate the question’s novelty using tools like systematic reviews or meta-analyses to confirm no prior studies address the same gap .

Basic: What experimental design principles are critical for investigating this compound's bioactivity?

Methodological Answer:

  • Control Variables: Standardize environmental factors (e.g., buffer composition, temperature) to isolate the effect of independent variables (e.g., ligand concentration) .
  • Replication: Include triplicate measurements for statistical validity and report standard deviations to address variability .
  • Blinding: Use blinded analysis for subjective endpoints (e.g., fluorescence intensity quantification) to minimize bias .
  • Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed methods to ensure reproducibility .

Advanced: How can I resolve contradictory data on this compound's mechanism of action?

Methodological Answer:

  • Root-Cause Analysis:
    • Compare experimental conditions across studies (e.g., cell lines, assay protocols) to identify confounding factors .
    • Validate tools (e.g., antibodies, reagents) for specificity using negative controls .
  • Integrative Modeling: Combine structural data (e.g., NMR, X-ray crystallography) with kinetic assays to reconcile discrepancies between binding affinity and functional outcomes .
  • Collaborative Verification: Replicate key experiments in an independent lab to confirm findings .

Advanced: What strategies optimize this compound's stability in in vivo studies?

Methodological Answer:

  • Preformulation Screening: Test excipients (e.g., cyclodextrins, albumin) under physiological conditions (pH 7.4, 37°C) to enhance solubility and half-life .
  • Pharmacokinetic Modeling: Use compartmental models to predict degradation pathways and adjust dosing regimens .
  • Chemical Modifications: Introduce targeted mutations or PEGylation to improve proteolytic resistance, validated via mass spectrometry and activity assays .

Basic: How do I ensure reproducibility when characterizing this compound's structural properties?

Methodological Answer:

  • Standardized Protocols: Adopt IUPAC guidelines for spectroscopy (e.g., CD, FTIR) and chromatography (e.g., HPLC retention time documentation) .
  • Data Transparency: Publish raw datasets (e.g., crystallographic coordinates, NMR spectra) in repositories like Zenodo or Protein Data Bank .
  • Peer Review: Share detailed methods (e.g., buffer recipes, instrument calibration logs) in supplementary materials for independent validation .

Advanced: What computational methods validate this compound's interaction with target receptors?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to simulate binding dynamics over microsecond timescales, correlating with SPR or ITC data .
  • Free Energy Calculations: Apply MM/PBSA or FEP to quantify binding energy, cross-validated with mutagenesis studies .
  • Machine Learning: Train models on existing peptide-receptor datasets to predict binding hotspots, followed by in vitro validation .

Basic: How should I handle ethical considerations in animal studies involving this compound?

Methodological Answer:

  • Regulatory Compliance: Follow ARRIVE 2.0 guidelines for experimental design, including sample size justification and humane endpoints .
  • Ethical Review: Obtain approval from institutional animal care committees, detailing anesthesia, euthanasia, and pain management protocols .
  • Data Reporting: Disclose all adverse events and attrition rates in publications to support translational relevance .

Advanced: What meta-analysis frameworks synthesize heterogeneous data on this compound's therapeutic potential?

Methodological Answer:

  • PRISMA Guidelines: Systematically aggregate data from preclinical studies, assessing bias via ROBINS-I tool .
  • Network Pharmacology: Map this compound’s multi-target effects using databases like STRING or KEGG to identify synergistic/antagonistic pathways .
  • Dose-Response Modeling: Apply Bayesian hierarchical models to integrate efficacy and toxicity data across species .

Basic: How do I differentiate primary vs. secondary sources when reviewing this compound literature?

Methodological Answer:

  • Primary Sources: Original research articles (e.g., Journal of Biological Chemistry) detailing experimental data on this compound .
  • Secondary Sources: Reviews or meta-analyses synthesizing findings (e.g., Chemical Reviews). Always trace claims back to primary data .
  • Database Use: Leverage PubMed/MEDLINE filters for "clinical trials" or "randomized controlled trials" to prioritize primary evidence .

Advanced: How can I design a multi-center study to evaluate this compound's clinical translatability?

Methodological Answer:

  • Protocol Harmonization: Use SOPs for sample preparation, assay conditions, and data sharing across labs .
  • Centralized Biobanking: Store aliquots at −80°C with batch-tracking to minimize variability .
  • Statistical Power Analysis: Calculate required sample sizes using G*Power, accounting for inter-lab variance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.